Gentianine
Overview
Description
Gentianine is a pyridine-derived alkaloid that was first isolated in 1944 from the plant Gentiana kirilowi . It has also been found in other plants such as Gentiana macrophylla, fenugreek, Strychnos angolensis, and Strychnos xantha . This compound is a crystalline solid with a melting point of 82-83°C . It is known for its potential anti-inflammatory properties and has been studied for various pharmacological activities .
Mechanism of Action
Target of Action
Gentianine, a pyridine-derived alkaloid , has been found to primarily target pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 . These cytokines play critical roles in inflammation processes . This compound’s interaction with these targets contributes to its potential anti-inflammatory action .
Mode of Action
This compound interacts with its targets by suppressing the production of pro-inflammatory cytokines . Specifically, it has been found to suppress the increases in TNF-α and IL-6 in the sera from rats challenged with bacterial lipopolysaccharide (LPS) .
Biochemical Pathways
This compound affects the biochemical pathways involved in inflammation. It suppresses the production of TNF-α and IL-6, key players in the inflammation processes . The suppression of these cytokines suggests that this compound might influence the pathways leading to the production of these pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation. By targeting and suppressing the production of pro-inflammatory cytokines, this compound can potentially mitigate inflammation-related conditions . For instance, it has been found to have potential anti-inflammatory effects in a caerulein-induced acute pancreatitis cell model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. In the context of gene-environment interactions, environmental factors can shape gene expression and subsequent health outcomes . .
Biochemical Analysis
Biochemical Properties
Gentianine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a base that forms salts, such as the hydrochloride salt, upon treatment with acids
Cellular Effects
This compound has demonstrated the ability to suppress inflammation in various diseases . For instance, it has been shown to promote cell proliferation and reduce inflammation and oxidative stress in AR42J cells in a caerulein-induced acute pancreatitis cell model .
Molecular Mechanism
It has been suggested that this compound’s potential anti-inflammatory action might be partly based on the suppressed production of tumor necrosis factor-a (TNF-a) and interleukin (IL)-6 .
Temporal Effects in Laboratory Settings
It is known that this compound is a crystalline solid with a melting point of 82-83 °C , indicating its stability under normal conditions.
Dosage Effects in Animal Models
This compound has been shown to exert measurable anti-inflammatory and analgesic effects in animal models . The specific effects of varying dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is likely metabolized in the intestine
Transport and Distribution
Uptake drug transporters play a significant role in the pharmacokinetics of drugs within the brain, facilitating their entry into the central nervous system (CNS) . It is possible that similar mechanisms may be involved in the transport and distribution of this compound.
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins in plant cells, which may provide insights into the subcellular localization of this compound.
Preparation Methods
Gentianine can be synthesized through various methods. One common synthetic route involves the reaction of 2-vinylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation to form this compound . The reaction conditions typically include temperatures ranging from 50-100°C and the use of solvents such as ethanol or methanol . Industrial production methods for this compound often involve the extraction of the compound from plant sources, followed by purification using techniques such as chromatography .
Chemical Reactions Analysis
Gentianine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Gentianine has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a model compound for studying the reactivity of pyridine-derived alkaloids . In biology, this compound has been investigated for its anti-inflammatory and anti-ulcerogenic activities . In medicine, it has shown potential as a therapeutic agent for treating conditions such as arthritis and stroke . In industry, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
Gentianine is unique among pyridine-derived alkaloids due to its specific pharmacological activities and chemical structure . Similar compounds include gentiananine, gentianadine, and gentianamine, which have been isolated from plants such as Gentiana turkestanorum and Gentiana olivieri . These compounds share structural similarities with this compound but exhibit different pharmacological properties .
Properties
IUPAC Name |
5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZYFAJQPLJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=C1CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963141 | |
Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439-89-4 | |
Record name | Gentianine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentianine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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